molecular formula C9H11BrN2O B14807117 (6-Bromo-3-cyclopropoxypyridin-2-YL)methanamine CAS No. 1243324-99-3

(6-Bromo-3-cyclopropoxypyridin-2-YL)methanamine

Cat. No.: B14807117
CAS No.: 1243324-99-3
M. Wt: 243.10 g/mol
InChI Key: AVKCZAZXOGCPOV-UHFFFAOYSA-N
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Description

(6-Bromo-3-cyclopropoxypyridin-2-YL)methanamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, a cyclopropoxy group at the 3rd position, and a methanamine group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-3-cyclopropoxypyridin-2-YL)methanamine typically involves the bromination of a pyridine derivative followed by the introduction of the cyclopropoxy and methanamine groups. One common method involves the following steps:

    Bromination: The starting pyridine compound is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Cyclopropoxylation: The brominated pyridine is then reacted with cyclopropyl alcohol in the presence of a base such as sodium hydride or potassium tert-butoxide to introduce the cyclopropoxy group.

    Amination: Finally, the cyclopropoxylated compound is treated with methanamine under suitable conditions to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-3-cyclopropoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a pyridine N-oxide.

Scientific Research Applications

(6-Bromo-3-cyclopropoxypyridin-2-YL)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Bromo-3-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyclopropoxy groups play a crucial role in binding to these targets, while the methanamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromopyridin-2-yl)methanamine: Similar structure but lacks the cyclopropoxy group.

    (6-Methoxypyridin-2-yl)methanamine: Contains a methoxy group instead of a bromine atom.

    (6-Bromopyridin-3-yl)methanamine: Bromine atom is at the 3rd position instead of the 6th.

Uniqueness

(6-Bromo-3-cyclopropoxypyridin-2-YL)methanamine is unique due to the presence of both the bromine and cyclopropoxy groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1243324-99-3

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

(6-bromo-3-cyclopropyloxypyridin-2-yl)methanamine

InChI

InChI=1S/C9H11BrN2O/c10-9-4-3-8(7(5-11)12-9)13-6-1-2-6/h3-4,6H,1-2,5,11H2

InChI Key

AVKCZAZXOGCPOV-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)Br)CN

Origin of Product

United States

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